8-Oxa-1-azaspiro[4.5]decane-2,4-dione
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Overview
Description
8-Oxa-1-azaspiro[4.5]decane-2,4-dione is a spiro compound characterized by a bicyclic structure where two rings are linked by one carbon atom. This compound is notable for its inherent rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
A convenient synthesis of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction typically proceeds under mild conditions, often involving alkylation and heterocyclization steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up to meet industrial demands. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Oxa-1-azaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
8-Oxa-1-azaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation . Additionally, it has shown potential as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Another spiro compound with similar structural properties.
1-Oxa-4-azaspiro[4.5]decane: A related compound with a different ring structure.
Uniqueness
8-Oxa-1-azaspiro[4.5]decane-2,4-dione is unique due to its specific combination of oxygen and nitrogen atoms within the spiro structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
8-oxa-1-azaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C8H11NO3/c10-6-5-7(11)9-8(6)1-3-12-4-2-8/h1-5H2,(H,9,11) |
InChI Key |
SGBZGJAHNNOHMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12C(=O)CC(=O)N2 |
Origin of Product |
United States |
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